An In-depth Technical Guide to 5-(2,4-Dichlorophenyl)-1H-Tetrazole: Chemical Properties, Structure, and Scientific Insights
An In-depth Technical Guide to 5-(2,4-Dichlorophenyl)-1H-Tetrazole: Chemical Properties, Structure, and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrazoles, five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom, are of significant interest in medicinal chemistry and materials science. Their unique electronic properties and ability to act as bioisosteres for carboxylic acids have led to their incorporation into a variety of commercial drugs and investigational compounds. This guide provides a detailed technical overview of a specific derivative, 5-(2,4-Dichlorophenyl)-1H-tetrazole, focusing on its chemical properties, structure, synthesis, and potential applications. This document is intended to serve as a valuable resource for researchers actively engaged in the fields of chemical synthesis and drug discovery.
Physicochemical and Structural Characteristics
5-(2,4-Dichlorophenyl)-1H-tetrazole is a white solid at room temperature.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄Cl₂N₄ | [1] |
| Molecular Weight | 215.04 g/mol | [1] |
| CAS Number | 50907-22-7 | [1] |
| Melting Point | 162-164 °C | [2] |
| Appearance | White Solid | [1] |
| Solubility | Low water solubility | [1] |
Structural Elucidation
The structure of 5-(2,4-Dichlorophenyl)-1H-tetrazole, characterized by a 2,4-dichlorophenyl group attached to the carbon atom of the tetrazole ring, is a key determinant of its chemical behavior.
Caption: 2D structure of 5-(2,4-Dichlorophenyl)-1H-tetrazole.
A significant feature of 1H-tetrazoles is the existence of tautomers, where the proton on the nitrogen can reside on different nitrogen atoms of the tetrazole ring. The 1H- and 2H-tautomers are the most common. While the crystal structure of 5-(2,4-Dichlorophenyl)-1H-tetrazole is not publicly available, studies on analogous compounds like 1-(3,5-dichlorophenyl)-1H-1,2,3,4-tetrazole and 5-(4-chlorophenyl)-1H-tetrazole reveal that the tetrazole and phenyl rings are nearly planar, with a slight dihedral angle between them.[3][4] The crystal packing is often stabilized by intermolecular hydrogen bonds.[4]
Synthesis of 5-(2,4-Dichlorophenyl)-1H-Tetrazole
The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[5] A detailed protocol for the synthesis of 5-(2,4-Dichlorophenyl)-1H-tetrazole from 2,4-dichlorobenzonitrile is provided below. This protocol is adapted from a well-established procedure for a similar compound.[4]
Experimental Protocol: Synthesis from 2,4-Dichlorobenzonitrile
Caption: Workflow for the synthesis of 5-(2,4-Dichlorophenyl)-1H-tetrazole.
Materials:
-
2,4-Dichlorobenzonitrile
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichlorobenzonitrile (1.0 eq) in DMF.
-
Add sodium azide (1.2 eq) and ammonium chloride (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 120 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of cold water.
-
Acidify the aqueous solution to a pH of approximately 2 using concentrated hydrochloric acid. This will precipitate the tetrazole product.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid residue with copious amounts of water, followed by a wash with cold ethanol to remove any remaining impurities.
-
Dry the purified 5-(2,4-Dichlorophenyl)-1H-tetrazole under vacuum.
Spectroscopic Characterization
¹H NMR Spectroscopy:
-
Aromatic Protons: The three protons on the dichlorophenyl ring are expected to appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The specific coupling patterns will depend on their positions relative to the chlorine atoms.
-
Tetrazole NH Proton: The proton on the tetrazole ring is expected to be a broad singlet, often in the downfield region (δ 15-17 ppm), and its visibility may depend on the solvent and concentration.[6]
¹³C NMR Spectroscopy:
-
Aromatic Carbons: The six carbons of the dichlorophenyl ring will appear in the aromatic region (δ 120-140 ppm). The carbons attached to the chlorine atoms will be shifted downfield.
-
Tetrazole Carbon: The carbon atom of the tetrazole ring is expected to have a chemical shift in the range of δ 150-160 ppm.[6]
Infrared (IR) Spectroscopy:
-
N-H Stretch: A broad absorption band in the region of 3000-3400 cm⁻¹ corresponding to the N-H stretching vibration of the tetrazole ring.
-
C=N and N=N Stretches: Characteristic stretching vibrations for the C=N and N=N bonds within the tetrazole ring are expected in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretch: Strong absorption bands in the fingerprint region, typically below 800 cm⁻¹, corresponding to the C-Cl stretching vibrations.
Potential Biological and Pharmaceutical Applications
The tetrazole moiety is a well-established pharmacophore in drug discovery, and the presence of a dichlorophenyl group can further modulate the biological activity of a molecule. While specific biological data for 5-(2,4-Dichlorophenyl)-1H-tetrazole is limited, its structural features suggest potential for various therapeutic applications.
Tetrazole derivatives have demonstrated a broad spectrum of biological activities, including:
-
Antimicrobial and Antifungal Activity: Many tetrazole-containing compounds exhibit potent activity against a range of bacteria and fungi.[7] A study on the closely related 5-(4-chlorophenyl)-1H-tetrazole showed bactericidal effects against hospital-isolated strains.[2]
-
Anti-inflammatory and Analgesic Effects: The tetrazole ring has been incorporated into molecules with anti-inflammatory and pain-relieving properties.[8]
-
Anticancer Activity: Numerous tetrazole derivatives have been investigated for their potential as anticancer agents, with some showing promising cytotoxicity against various cancer cell lines.[9]
The 2,4-dichloro substitution on the phenyl ring is a common feature in many biologically active compounds and can influence factors such as lipophilicity and metabolic stability, which are critical for drug efficacy.
Caption: Potential biological activities of 5-(Aryl)-1H-tetrazoles.
Safety and Handling
5-(2,4-Dichlorophenyl)-1H-tetrazole is classified as an irritant.[1]
-
Hazard Statements:
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.[1]
-
It is stable under normal conditions.[1] Standard laboratory safety protocols should be followed when handling this compound.
Conclusion
5-(2,4-Dichlorophenyl)-1H-tetrazole is a synthetically accessible compound with a range of interesting chemical and physical properties. Its structure, combining the versatile tetrazole ring with a dichlorophenyl moiety, makes it a compound of interest for further investigation, particularly in the realm of medicinal chemistry. This guide provides a foundational understanding of its synthesis, structure, and potential applications, serving as a valuable starting point for researchers and scientists in the field. Further experimental studies are warranted to fully elucidate its biological activity profile and explore its potential as a lead compound in drug discovery programs.
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